

Application Note: Comprehensive Characterization of 2-Hydroxy-3-isopropylbenzaldehyde

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Compound of Interest

Compound Name:	2-Hydroxy-3-isopropylbenzaldehyde
CAS No.:	67372-96-7
Cat. No.:	B1599607

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Part 1: Executive Summary

2-Hydroxy-3-isopropylbenzaldehyde (CAS: 67372-96-7), also known as 3-isopropylsalicylaldehyde, is a critical intermediate in the synthesis of Schiff base ligands, pharmaceuticals, and coordination complexes.^[1] Its structural duality—possessing both a phenolic hydroxyl group and an aldehyde moiety in an ortho arrangement—creates a strong intramolecular hydrogen bond.^[1] This feature significantly influences its reactivity, spectral signature, and chromatographic behavior.^[1]

This guide provides a standardized protocol for the identification, purity assessment, and structural validation of this compound.^[1] Unlike generic aldehyde analysis, this protocol accounts for the specific "ortho-effect" which alters standard IR and NMR signals, ensuring accurate characterization.^[1]

Part 2: Chemical Identity & Physicochemical Profile^{[1][2]}

Before instrumental analysis, verify the fundamental properties against the reference standards below.

Property	Specification	Notes
IUPAC Name	2-Hydroxy-3-(propan-2-yl)benzaldehyde	
CAS Number	67372-96-7	Caution: Do not confuse with 3-isopropylbenzaldehyde (CAS 34246-57-6).[1][2]
Molecular Formula	C ₁₀ H ₁₂ O ₂	
Molecular Weight	164.20 g/mol	
Appearance	Light yellow to amber oil/liquid	Color deepens upon oxidation. [1]
Solubility	Soluble in MeOH, EtOH, DMSO, DCM	Poorly soluble in water; pH-dependent solubility due to phenol.[1]
Acidity (pKa)	~8.0 - 8.5 (Predicted)	Phenolic proton is less acidic than typical phenols due to H-bonding.[1]

Part 3: Spectroscopic Characterization (The Fingerprint)[1]

Nuclear Magnetic Resonance (NMR)

The ortho-hydroxyl group creates a distinct "deshielding" environment.[1] Standard aldehyde parameters must be adjusted.

Protocol:

- Solvent: CDCl₃ (Preferred for observing H-bonding) or DMSO-d₆. [1]
- Concentration: 10-15 mg in 0.6 mL solvent.
- Reference: TMS (0.00 ppm).

Expected ^1H NMR Signals (400 MHz, CDCl_3):

Shift (δ ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
11.20 - 11.50	Singlet	1H	-OH (Phenolic)	Diagnostic: Highly deshielded due to strong intramolecular H-bond with C=O. [1]
9.80 - 9.95	Singlet	1H	-CHO (Aldehyde)	Typical aldehyde range; distinct from the OH signal.[1]
7.30 - 7.50	Doublet/Multiplet	2H	Ar-H (4,[1] 6)	Aromatic protons.[1][3] Position 6 is deshielded by C=O.[1]
6.90 - 7.00	Triplet (t)	1H	Ar-H (5)	Pseudo-triplet due to coupling with H4 and H6. [1]
3.30 - 3.40	Septet ($J \approx 7$ Hz)	1H	-CH(CH ₃) ₂	Methine proton of the isopropyl group.[1]
1.20 - 1.25	Doublet ($J \approx 7$ Hz)	6H	-CH(CH ₃) ₂	Methyl protons of the isopropyl group.[1]

Infrared Spectroscopy (FT-IR)

The intramolecular hydrogen bond weakens the carbonyl double bond character, shifting the absorption frequency lower than typical benzaldehydes.[1]

- Method: ATR (Attenuated Total Reflectance) on neat liquid.[1]
- Key Absorptions:
 - $\nu(\text{C=O})$: 1650–1665 cm^{-1} (Standard aldehydes are $\sim 1700 \text{ cm}^{-1}$.[1] This "Red Shift" confirms the ortho-hydroxy arrangement).[1]
 - $\nu(\text{O-H})$: 3000–3500 cm^{-1} (Broad/Weak).[1] Often obscured by C-H stretches due to chelation.[1]
 - $\nu(\text{C-H, Aldehyde})$: 2750 & 2850 cm^{-1} (The "Fermi Doublet").[1]

Part 4: Chromatographic Purity Assessment[1]

HPLC-UV/Vis Protocol

Challenge: Phenols can ionize in neutral mobile phases, leading to peak tailing.[1] Solution: Acidified mobile phase ensures the molecule remains neutral (protonated), yielding sharp peaks.[1]

Method Parameters:

Parameter	Setting
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 μ m
Mobile Phase A	Water + 0.1% Formic Acid (pH ~2. [1] 7)
Mobile Phase B	Acetonitrile (MeCN) + 0.1% Formic Acid
Gradient	0-2 min: 30% B; 2-15 min: 30% \rightarrow 90% B; 15-20 min: 90% B
Flow Rate	1.0 mL/min
Detection	UV @ 254 nm (Aromatic) and 330 nm (Phenolate/Conjugation band)
Temperature	30°C

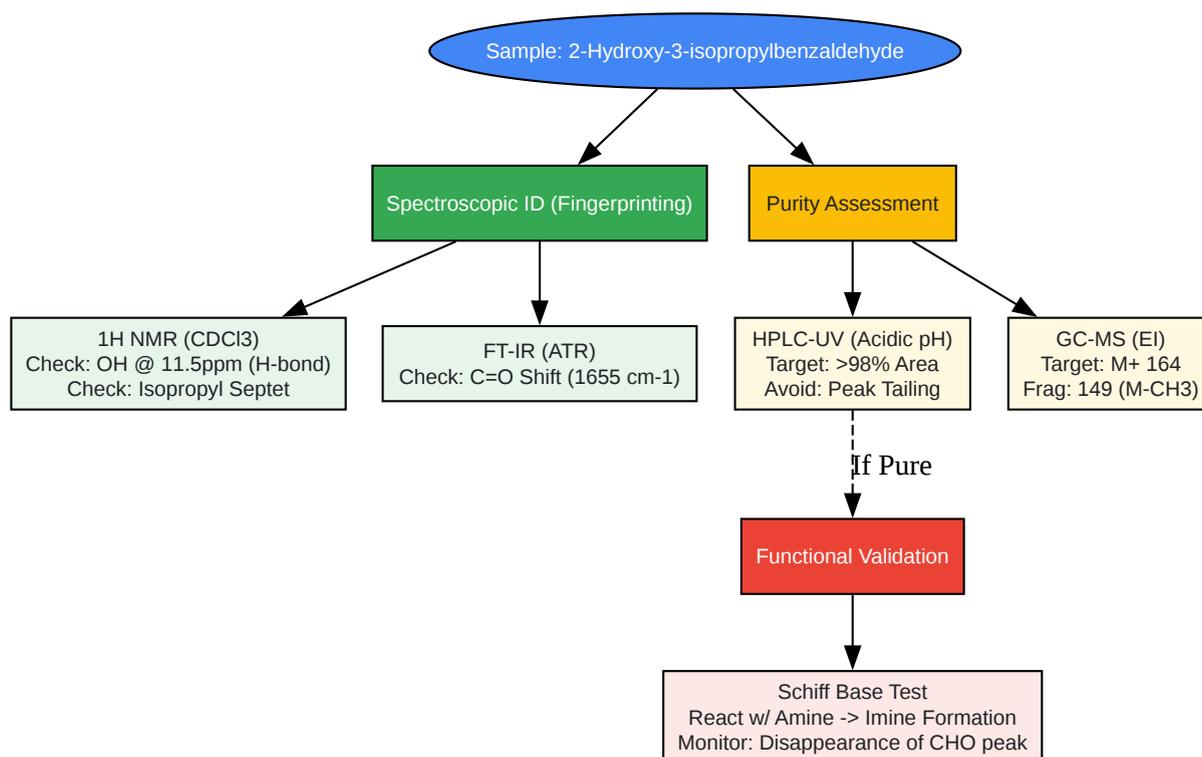
GC-MS Protocol

Ideal for volatility assessment and mass confirmation.[\[1\]](#)

- Inlet: 250°C, Split 20:1.
- Column: HP-5MS or equivalent (5% phenyl methyl siloxane).[\[1\]](#)
- Oven: 60°C (1 min) \rightarrow 20°C/min \rightarrow 280°C (5 min).
- MS Source: EI (70 eV).[\[1\]](#)
- Diagnostic Ions (m/z):
 - 164 (M⁺): Parent ion (Strong).[\[1\]](#)
 - 149 (M - 15): Loss of methyl group from isopropyl.[\[1\]](#)
 - 121: Loss of isopropyl group (C₃H₇).[\[1\]](#)

Part 5: Analytical Workflow Visualization

The following diagram illustrates the logical flow for full characterization, from initial identification to purity validation.



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Figure 1: Integrated analytical workflow for structural confirmation and purity analysis.

Part 6: References

- PubChem.**2-Hydroxy-3-isopropylbenzaldehyde** (Compound).[1][2] National Library of Medicine.[1] Accessed Oct 2023.[1][4] [\[Link\]](#)[1]
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